2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione
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Overview
Description
2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is a complex polycyclic compound characterized by its unique structure and potential applications in various fields of science. This compound is part of a class of molecules known for their intricate ring systems and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione: Similar structure but with a methyl group instead of an ethyl group.
2-(4-nitrophenyl)spiro[2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-12,2’-acenaphthylene]-1’,10,14-trione: Contains a nitrophenyl group and a spiro linkage.
Uniqueness
The uniqueness of 2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione lies in its specific ethyl substitution and the resulting effects on its chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C21H15NO2 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione |
InChI |
InChI=1S/C21H15NO2/c1-2-22-18-12-7-3-5-9-14(12)20(23)16(18)11-17-19(22)13-8-4-6-10-15(13)21(17)24/h3-10H,2,11H2,1H3 |
InChI Key |
RSDVQNDLVNOFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CC3=C1C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C52 |
Origin of Product |
United States |
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